molecular formula C21H19NO9 B13941868 4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate CAS No. 1227681-45-9

4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate

Cat. No.: B13941868
CAS No.: 1227681-45-9
M. Wt: 429.4 g/mol
InChI Key: JFXTWCPYTPAYKL-UHFFFAOYSA-N
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Description

4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate is a complex organic compound that combines a nitrooxybutyl group with a chromen-7-yloxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate typically involves multiple steps. One common approach starts with the preparation of the chromen-7-yloxyacetate core. This can be achieved through the reaction of 5-hydroxy-4-oxo-2-phenyl-4H-chromen with an appropriate acylating agent under acidic conditions . The nitrooxybutyl group is then introduced via a nucleophilic substitution reaction, where a suitable nitrooxybutyl halide reacts with the chromen-7-yloxyacetate intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrooxy group typically yields nitro compounds, while reduction can produce amines .

Scientific Research Applications

4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate involves its interaction with various molecular targets and pathways. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of immune responses. The chromen-7-yloxyacetate moiety can interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Nitrooxy)butyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate is unique due to the presence of both the nitrooxy and chromen-7-yloxyacetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1227681-45-9

Molecular Formula

C21H19NO9

Molecular Weight

429.4 g/mol

IUPAC Name

4-nitrooxybutyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H19NO9/c23-16-10-15(29-13-20(25)28-8-4-5-9-30-22(26)27)11-19-21(16)17(24)12-18(31-19)14-6-2-1-3-7-14/h1-3,6-7,10-12,23H,4-5,8-9,13H2

InChI Key

JFXTWCPYTPAYKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)OCCCCO[N+](=O)[O-])O

Origin of Product

United States

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